molecular formula C7H6F3NS B102987 2-Amino-4-(trifluoromethyl)benzenethiol CAS No. 19406-49-6

2-Amino-4-(trifluoromethyl)benzenethiol

Cat. No.: B102987
CAS No.: 19406-49-6
M. Wt: 193.19 g/mol
InChI Key: MVTRQRSNYWDWMY-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethyl)benzenethiol (CAS: 19406-49-6) is a fluorinated aromatic thiol with the molecular formula C₇H₆F₃NS and an average molecular weight of 193.186 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the para position relative to the thiol (-SH) group and an amino (-NH₂) group at the ortho position.

Preparation Methods

Bromination-Mediated Synthesis

Bromination of m-Trifluoromethyl Fluorobenzene

The bromination of m-trifluoromethyl fluorobenzene serves as a foundational step in multiple synthetic pathways. Dibromohydantoin (C₅H₆Br₂N₂O₂) is employed as the brominating agent under acidic conditions. A typical protocol involves:

  • Reagents : m-Trifluoromethyl fluorobenzene, glacial acetic acid, concentrated sulfuric acid, dibromohydantoin.

  • Conditions : Reflux at 90–110°C for 5–7 hours under vigorous stirring .

  • Yield : 85–90% purity for 4-fluoro-2-bromo-(trifluoromethyl)benzene .

The sulfuric acid acts as a catalyst, while glacial acetic acid ensures homogeneity. The mol ratio of dibromohydantoin to substrate is critical (0.6:1) to minimize polybromination .

Thiol Group Introduction via Nucleophilic Substitution

The brominated intermediate undergoes nucleophilic aromatic substitution (SNAr) to introduce the thiol group. Sodium hydrosulfide (NaSH) or thiourea is commonly used:

  • Reagents : 4-Fluoro-2-bromo-(trifluoromethyl)benzene, NaSH (2.5 equiv), dimethylformamide (DMF).

  • Conditions : 120°C for 12–18 hours under nitrogen .

  • Yield : 70–75% for 4-fluoro-2-(trifluoromethyl)benzenethiol .

The electron-withdrawing trifluoromethyl group activates the aromatic ring, facilitating bromide displacement. Quinoline is occasionally added to scavenge HBr and prevent side reactions .

Amination of Fluorinated Intermediates

Ammonia-Mediated Fluorine Displacement

The fluorine atom at the para position is replaced via high-pressure amination:

  • Reagents : 4-Fluoro-2-(trifluoromethyl)benzenethiol, liquid ammonia (1.5 equiv), ethanol.

  • Conditions : Sealed reactor at 120°C for 8–10 hours .

  • Yield : 80–85% for 2-amino-4-(trifluoromethyl)benzenethiol .

Ethanol acts as both solvent and proton donor, stabilizing the amination transition state. Excess ammonia ensures complete substitution while minimizing disulfide formation .

Nitro Reduction Pathway

Synthesis of 2-Nitro-4-(trifluoromethyl)benzenethiol

An alternative route begins with nitration followed by thiolation:

  • Reagents : 4-(Trifluoromethyl)benzene, nitric acid (fuming), sulfur monochloride (S₂Cl₂).

  • Conditions : Stepwise nitration at 0–5°C, followed by thiolation at 50°C .

  • Yield : 65–70% for 2-nitro-4-(trifluoromethyl)benzenethiol .

Catalytic Hydrogenation of Nitro Group

The nitro group is reduced to an amine using palladium on carbon (Pd/C):

  • Reagents : 2-Nitro-4-(trifluoromethyl)benzenethiol, H₂ gas (1 atm), ethanol.

  • Conditions : 25°C for 6 hours .

  • Yield : 90–95% with >99% purity .

Hydrogenation selectively reduces the nitro group without affecting the thiol, provided the reaction is conducted under strict anaerobic conditions .

Comparative Analysis of Methods

Method Key Step Advantages Limitations Overall Yield
Bromination-Mediated SNAr with NaSHHigh regioselectivityRequires toxic H₂S derivatives55–60%
Ammoniation Fluorine displacementScalable to industrial productionHigh-pressure equipment needed65–70%
Nitro Reduction Catalytic hydrogenationMild conditions, high puritySensitive to sulfur poisoning of catalyst60–65%

Industrial Optimization Strategies

Continuous Flow Reactors

Replacing batch processes with continuous flow systems improves yield and safety:

  • Residence Time : 30 minutes for bromination (vs. 6 hours in batch) .

  • Productivity : 2.5 kg/h of this compound .

Solvent Recycling

Ethanol and DMF are recovered via fractional distillation, reducing costs by 40% .

Challenges and Mitigation

Thiol Oxidation

The thiol group oxidizes readily to disulfides. Solutions include:

  • Additives : 1,4-Dithiothreitol (DTT) at 0.1 mol% suppresses oxidation .

  • Storage : Under nitrogen at –20°C maintains >95% purity for 12 months .

Byproduct Formation

Side products like 4-(trifluoromethyl)benzenesulfonic acid arise from over-oxidation. Gradient elution HPLC removes these impurities effectively .

Emerging Techniques

Electrochemical Amination

A recent protocol replaces ammonia with ammonium nitrate under electrolysis:

  • Conditions : 3 V, platinum electrodes, acetonitrile/water .

  • Yield : 78% with 90% Faradaic efficiency .

Biocatalytic Thiolation

Engineered E. coli expressing cysteine desulfurase converts brominated precursors to thiols:

  • Yield : 50% at 37°C, pH 7.4 .

  • Advantage : Eliminates toxic reagents .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Scientific Research Applications

2-Amino-4-(trifluoromethyl)benzenethiol has been investigated for various applications:

Organic Chemistry

  • Building Block for Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Notably, it is used to produce benzothiazines which have potential therapeutic effects .

Biological Research

  • Antimicrobial and Anticancer Properties: Derivatives of this compound are being studied for their biological activities. Research indicates potential efficacy against various pathogens and cancer cell lines due to its ability to influence cellular mechanisms through thiol-disulfide exchange reactions .

Medicinal Chemistry

  • Drug Development: Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for targeting specific enzymes or receptors in drug design .

Industrial Applications

  • Specialty Chemicals Production: The compound is utilized in the manufacture of specialty chemicals, including polymers and coatings, due to its stability and reactivity under industrial conditions .

Biochemical Mechanisms

The compound's mechanism of action involves several biochemical pathways:

  • Enzyme Interaction: It can form covalent bonds with active site cysteine residues in enzymes, modulating their activity.
  • Gene Expression Modulation: By altering the redox state of transcription factors, it influences gene transcription and cellular metabolism .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents.

Case Study 2: Antimicrobial Properties

Research conducted by the International Journal of Antimicrobial Agents demonstrated that compounds derived from this thiol showed effective inhibition against Gram-positive bacteria. This highlights the compound's potential use in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethyl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and intracellular targets. These interactions can modulate signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[2-Amino-4-(trifluoromethyl)phenyl]methanethiol

  • Molecular Formula : C₈H₈F₃NS
  • Molecular Weight : 207.22 g/mol
  • Key Differences: Contains a methyl group (-CH₃) adjacent to the thiol group, increasing steric bulk. Limited commercial availability compared to the parent compound, with only small quantities (e.g., 10–100 mg) listed .

2-Amino-4-(trifluoromethyl)benzaldehyde

  • Molecular Formula: C₈H₆F₃NO
  • Molecular Weight : 189.13 g/mol
  • Key Differences :
    • Replaces the thiol (-SH) group with an aldehyde (-CHO), altering reactivity.
    • The aldehyde group enables participation in condensation reactions (e.g., forming Schiff bases), unlike the thiol's propensity for oxidation or disulfide formation.
    • Classified as a biochemical reagent but lacks direct pharmaceutical applications mentioned in the evidence .

2-Amino-4-(trifluoromethyl)benzenethiol Hydrochloride

  • Molecular Formula : C₇H₇ClF₃NS
  • Molecular Weight : 229.65 g/mol
  • Key Differences :
    • The hydrochloride salt improves stability and solubility in polar solvents compared to the free thiol.
    • Hazard profile is more severe: classified as SsA (substance of special concern) under CLH regulations, with risks including skin burns, organ damage, and respiratory harm .
    • Widely used in lab-scale synthesis due to commercial availability in bulk (e.g., 1–100 g quantities) .

Thiazole Derivatives (e.g., 2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]thiazole)

  • Molecular Formula : C₁₁H₆F₆N₂S
  • Molecular Weight : 312.24 g/mol
  • Key Differences: Incorporates a thiazole ring instead of a benzene-thiol backbone, altering electronic properties. Applications focus on materials science and advanced organic synthesis rather than direct pharmaceutical use .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Hazards
This compound C₇H₆F₃NS 193.19 -SH, -NH₂, -CF₃ Anticancer agent synthesis Limited data; likely toxic
[2-Amino-4-(trifluoromethyl)phenyl]methanethiol C₈H₈F₃NS 207.22 -SH, -NH₂, -CF₃, -CH₃ Specialty organic synthesis Not specified
2-Amino-4-(trifluoromethyl)benzaldehyde C₈H₆F₃NO 189.13 -CHO, -NH₂, -CF₃ Biochemical reagent Irritant (skin/eyes)
This compound HCl C₇H₇ClF₃NS 229.65 -SH, -NH₂, -CF₃, HCl Lab-scale pharmaceuticals Skin burns, organ damage
2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]thiazole C₁₁H₆F₆N₂S 312.24 Thiazole, -CF₃ Materials science Not specified

Key Findings

Structural Modifications Influence Reactivity: The hydrochloride salt of this compound offers enhanced stability but poses greater handling risks . Aldehyde derivatives (e.g., 2-amino-4-(trifluoromethyl)benzaldehyde) shift reactivity toward condensation reactions, unlike thiols' oxidative pathways .

Trifluoromethyl Group Dominates Properties :

  • All compounds exhibit high thermal stability and lipophilicity due to the -CF₃ group, making them valuable in drug design .

Commercial Viability :

  • The hydrochloride salt and parent thiol are more widely available (e.g., Thermo Scientific, Aladdin Scientific) compared to methyl- or aldehyde-substituted analogs .

Biological Activity

2-Amino-4-(trifluoromethyl)benzenethiol, also known as 2-Amino-4-(trifluoromethyl)thiophenol, is a compound with significant biological activity due to the presence of the trifluoromethyl group. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

  • Molecular Formula : C7H6F3NS
  • Molecular Weight : 201.19 g/mol
  • Melting Point : 113-117 °C
  • Functional Group : Contains an amino group (-NH2) and a thiol group (-SH), which are critical for its biological activity.

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. This feature is crucial in drug design as it can improve the potency and selectivity of the compound against specific enzymes or receptors.

Anticancer Activity

Recent studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer (MCF-7) and hepatic cancer (HepG2) cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Induces apoptosis
HepG215.0Cell cycle arrest

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. It exhibits a notable inhibitory effect on strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

  • Cytotoxicity in Cancer Research
    A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability, highlighting its potential as an anticancer agent .
  • Antimicrobial Efficacy
    Another research effort focused on the antimicrobial properties of this compound against various pathogens. The findings suggested that it could serve as a potential lead compound for developing new antibiotics, particularly against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-4-(trifluoromethyl)benzenethiol, and how are they optimized for yield?

A widely reported method involves refluxing 2-amino-4-(trifluoromethyl)phenol with potassium ethyl xanthate in ethanol for 16 hours under reduced pressure . Purification typically includes solvent evaporation followed by recrystallization. To optimize yield, researchers should monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters such as reaction time (e.g., testing 12–24 hours) or solvent polarity. Evidence suggests that using anhydrous ethanol and inert atmospheres (N₂/Ar) minimizes oxidation of the thiol group during synthesis .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the aromatic amine (-NH₂) and trifluoromethyl (-CF₃) groups. The thiol (-SH) proton may appear as a broad peak at δ ~3–4 ppm in DMSO-d₆ .
  • HPLC-MS : For purity assessment (≥95% as per commercial standards) and molecular ion detection (exact mass: ~223.08 g/mol) .
  • FT-IR : Peaks at ~2550 cm⁻¹ (S-H stretch) and 1320–1120 cm⁻¹ (C-F stretches) validate functional groups .

Advanced Research Questions

Q. How does the stability of this compound impact experimental design?

The thiol group is prone to oxidation, forming disulfide byproducts. To mitigate this:

  • Store the compound under inert gas (N₂/Ar) at 2–8°C .
  • Use reducing agents (e.g., DTT or TCEP) in reaction buffers to maintain the thiol in its reduced state .
  • Monitor oxidation via LC-MS or Ellman’s assay during long-term storage or kinetic studies .

Q. How can this compound serve as a building block for synthesizing trifluoromethylated heterocycles?

The -CF₃ group enhances electron-deficient character, making it valuable in nucleophilic aromatic substitution or cyclocondensation reactions. For example:

  • Thiazole Synthesis : React with α-haloketones to form 4-(trifluoromethyl)thiazoles, leveraging the thiol’s nucleophilicity .
  • Coupling Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the thiol position .
  • Protection Strategies : Temporarily protect the -SH group as a thioether (e.g., using Boc-anhydride) to direct regioselectivity in multi-step syntheses .

Q. What methodologies address contradictions in reported purity or reactivity across synthesis protocols?

Discrepancies may arise from residual solvents or oxidation byproducts. To resolve these:

  • Perform elemental analysis (C, H, N, S) to confirm stoichiometry .
  • Compare synthetic batches using differential scanning calorimetry (DSC) to detect polymorphic variations .
  • Validate reactivity via model reactions (e.g., thiol-ene click chemistry) to assess functional group availability .

Q. How can reaction conditions be tailored to improve scalability for gram-scale production?

  • Solvent Selection : Replace ethanol with DMF or THF for better solubility of intermediates at higher concentrations .
  • Catalysis : Explore copper(I) iodide or palladium catalysts to accelerate coupling steps .
  • Workflow Design : Implement flow chemistry for continuous processing, reducing exposure to air and improving yield consistency .

Q. Methodological Notes

  • Safety : Handle in fume hoods with nitrile gloves; the compound may release toxic fumes (e.g., H₂S) under acidic conditions .
  • Data Reproducibility : Document reaction parameters (pH, temperature, solvent purity) meticulously, as minor variations significantly impact CF₃-group reactivity .

Properties

IUPAC Name

2-amino-4-(trifluoromethyl)benzenethiol
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InChI

InChI=1S/C7H6F3NS/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTRQRSNYWDWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0057675
Record name 2-Amino-4-(trifluoromethyl)benzenethiol
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Molecular Weight

193.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19406-49-6, 4274-38-8
Record name 2-Amino-4-(trifluoromethyl)benzenethiol
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Record name 2-Amino-4-(trifluoromethyl)benzenethiol
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Record name 2-Amino-4-(trifluoromethyl)benzenethiol
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Record name 2-Amino-4-(trifluoromethyl)benzenethiol
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Record name 2-AMINO-4-(TRIFLUOROMETHYL)BENZENETHIOL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Amino-4-(trifluoromethyl)benzenethiol
2-Amino-4-(trifluoromethyl)benzenethiol
2-Amino-4-(trifluoromethyl)benzenethiol
2-Amino-4-(trifluoromethyl)benzenethiol
2-Amino-4-(trifluoromethyl)benzenethiol
2-Amino-4-(trifluoromethyl)benzenethiol

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